![molecular formula C20H24N4O4 B13999361 3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol) CAS No. 21323-29-5](/img/structure/B13999361.png)
3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol is a complex organic compound that features a piperazine ring and phenolic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The phenolic groups are believed to play a crucial role in this process by generating reactive oxygen species that damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridine Compounds : Known for their antimicrobial and antiviral activities .
Uniqueness
What sets 5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol apart is its unique combination of phenolic and piperazine moieties, which contribute to its potent antimicrobial properties. This makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
21323-29-5 |
|---|---|
Fórmula molecular |
C20H24N4O4 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
5-[[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24N4O4/c1-27-19-5-3-15(11-17(19)25)13-21-23-7-9-24(10-8-23)22-14-16-4-6-20(28-2)18(26)12-16/h3-6,11-14,25-26H,7-10H2,1-2H3 |
Clave InChI |
QSRJXVLROCRHJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
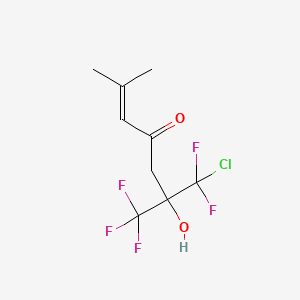
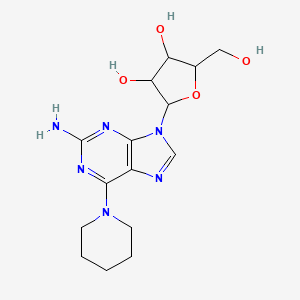
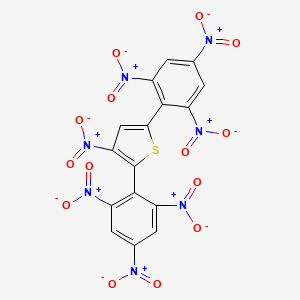
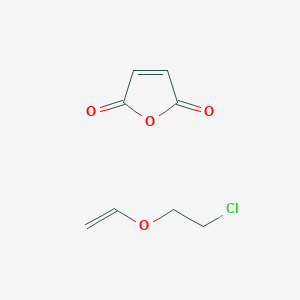
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
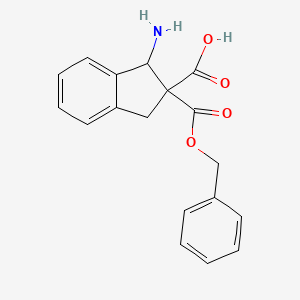
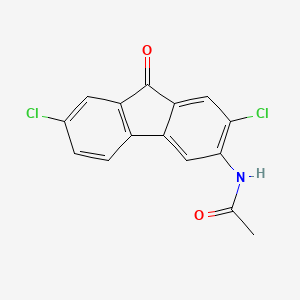



![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)

![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
